molecular formula C12H17NO B13622336 2-(4-Isopropoxyphenyl)azetidine

2-(4-Isopropoxyphenyl)azetidine

Cat. No.: B13622336
M. Wt: 191.27 g/mol
InChI Key: OIXGZLDGVOFPRX-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)azetidine is a chemical compound featuring a saturated four-membered azetidine ring, a scaffold of significant interest in modern discovery chemistry . Azetidines are valued as three-dimensional, rigid scaffolds that can efficiently present pendant functional groups, making them highly useful in the design of novel molecular entities . Incorporating an azetidine ring into a molecular structure has been shown to impart desirable properties such as improved metabolic stability, enhanced solubility, and increased structural rigidity, which are crucial for optimizing lead compounds in drug discovery programs . The azetidine core is a privileged structure in medicinal chemistry, with relevance for targeting the central nervous system (CNS) and other therapeutic areas . The specific substitution pattern of this compound, combining an aromatic isopropoxy group with the azetidine nitrogen, offers a versatile handle for further synthetic diversification and exploration of structure-activity relationships (SAR). This compound serves as a valuable building block for researchers in diversity-oriented synthesis (DOS) to generate complex and lead-like molecules for high-throughput screening and chemical biology studies . As with all compounds of this class, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)azetidine

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-5-3-10(4-6-11)12-7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

OIXGZLDGVOFPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CCN2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Isopropoxyphenyl Azetidine and Analogues

Direct Synthetic Routes to 2-(4-Isopropoxyphenyl)azetidine

The direct synthesis of this compound and its analogues involves strategies that build the molecule with the desired aryl substituent in place. These methods often focus on achieving high stereochemical control.

Stereoselective and Enantioselective Approaches

Achieving stereocontrol is a paramount challenge in the synthesis of substituted azetidines. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. acs.org This approach utilizes a superbase-induced intramolecular cyclization of oxiranylmethyl-substituted benzylamines, where the stereochemistry of the final product is dictated by the configuration of the precursor. acs.orgresearchgate.net The reaction proceeds under kinetic control, favoring the formation of the strained four-membered azetidine (B1206935) ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, in accordance with Baldwin's rules. acs.org

Another powerful strategy involves the use of chiral auxiliaries. For instance, optically active 2-substituted azetidine-2-carbonitriles can be synthesized via the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile borane (B79455) complexes. rsc.org The chiral N-(1-arylethyl) group directs the incoming electrophile to the opposite face, leading to high diastereoselectivity. Subsequent removal of the chiral auxiliary and the borane complex yields the enantiomerically enriched 2-substituted azetidine. rsc.org

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov This method relies on the generation of reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion. nih.gov The chirality is introduced from readily accessible chiral sulfinamides. nih.gov

Table 1: Examples of Stereoselective Azetidine Synthesis

Precursor Type Method Key Features Product Class
Oxiranylmethyl-substituted benzylamines Superbase-induced cyclization Kinetically controlled; high regio- and diastereoselectivity for trans products. acs.org 2-Aryl-3-hydroxymethylazetidines. acs.org
Chiral N-propargylsulfonamides Gold-catalyzed oxidative cyclization Bypasses toxic diazo intermediates; yields chiral products with >98% e.e. nih.gov Chiral Azetidin-3-ones. nih.gov
Chiral N-(1-arylethyl)azetidine-2-carbonitriles Diastereoselective α-alkylation Utilizes a removable chiral auxiliary to direct alkylation. rsc.org Optically active 2-substituted azetidine-2-carbonitriles. rsc.org

Precursor Design and Synthesis for Aryl/Alkyl-Substituted Azetidines

The success of any azetidine synthesis is heavily reliant on the efficient preparation of the requisite acyclic precursors. For the synthesis of 2-arylazetidines via cyclization of oxiranes, suitable precursors like N-Boc aminomethyloxiranes can be prepared from starting materials such as epichlorohydrin (B41342). acs.org A general route involves the reaction of an amine with epichlorohydrin to form a trialkyl amine precursor. acs.org

For methods involving nitrile-functionalized azetidines, precursors can be accessed from β-amino alcohols. nih.gov A multi-step sequence can include N-alkylation with bromoacetonitrile, protection of a primary alcohol, and conversion to a benzylic chloride to prepare for the cyclization step. nih.gov The synthesis of precursors for P2Y12 receptor imaging agents, which include azetidine moieties, involves multi-step sequences starting from commercially available materials like 4-fluorosalicylic acid, which undergoes esterification, alkylation, chlorination, and finally coupling with an appropriate amine fragment. acs.org

General Strategies for Azetidine Ring Construction

The formation of the azetidine ring itself is a key synthetic challenge. Intramolecular cyclization reactions are the most common and effective methods for constructing this strained four-membered heterocycle.

Intramolecular Cyclization Reactions

These reactions involve the formation of a carbon-nitrogen bond within a single molecule to close the ring. The specific nature of the reactive centers categorizes these cyclizations.

In electrophilic cyclizations, a nitrogen nucleophile attacks an electrophilic carbon center. A notable example is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgelsevierpure.com Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for this transformation, promoting the C3-selective ring-opening of the epoxide by the tethered amine to furnish the azetidine ring. nih.govfrontiersin.org This reaction exhibits remarkable functional group tolerance, proceeding in high yields even with acid-sensitive groups like Boc, PMB, and TBS ethers. frontiersin.org The methodology works for substrates with various substituents on the nitrogen and on the carbon backbone of the epoxy amine. frontiersin.org For instance, even when the C4 position of the epoxide is a benzylic position, which would typically favor attack at that site, the reaction proceeds with high selectivity for the C3 position to yield the azetidine. frontiersin.org

Another approach to electrophilic cyclization involves the generation of a carbocation intermediate. Azetidinyl trichloroacetimidates can be activated to form a carbocation, which is then trapped by a wide variety of nucleophiles in an intermolecular fashion, but the principle of generating an electrophilic center for C-N bond formation is central. chemrxiv.org

Table 2: Substrate Scope for La(OTf)₃-Catalyzed Azetidine Synthesis from Epoxy Amines

Substrate Type R Group on Nitrogen Key Features Yield
cis-3,4-epoxy amine Benzyl (B1604629) Electron-rich and electron-deficient benzyl groups are tolerated. frontiersin.org High
cis-3,4-epoxy amine n-Butyl High yield and high regioselectivity. frontiersin.org High
cis-3,4-epoxy amine tert-Butyl Bulky groups are well-tolerated. frontiersin.org High
cis-3,4-epoxy amine Allyl π-basic groups are tolerated. frontiersin.org Moderate
Phenyl-substituted epoxy amine Benzyl Cyclization occurs at the homobenzylic position, not the benzylic position. frontiersin.org High

This is perhaps the most traditional and widely used method for azetidine ring synthesis. frontiersin.org The core of this strategy is an intramolecular SN2 reaction, where a nitrogen atom acts as the nucleophile, displacing a leaving group from a γ-carbon atom. frontiersin.orgnsf.gov Common precursors are γ-haloamines or γ-amino alcohols that are converted in situ to have a better leaving group, such as a mesylate or tosylate. acs.orgfrontiersin.org

The reaction is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity. Strong bases, including superbases, can be employed to facilitate the ring closure, especially in challenging cases. acs.org This method is fundamental to many synthetic routes, including those that start with intermolecular C-H amination of bromoalkanes to install the nitrogen functionality, followed by the intramolecular displacement to form the azetidine ring. nsf.gov

Transition Metal-Catalyzed Cyclizations (e.g., Gold, Palladium, Lanthanide)

Transition metal catalysis offers powerful and selective methods for the formation of C-N and C-C bonds, enabling the construction of the azetidine ring through intramolecular cyclization.

Gold Catalysis: Gold catalysts, particularly Au(I) complexes, have emerged as effective tools for activating alkynes toward nucleophilic attack. In the context of azetidine synthesis, gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a route to azetidin-3-ones. This process involves the intermolecular oxidation of the terminal alkyne to form a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov This method is notable for its tolerance of various functional groups, including halogens, azides, and acid-labile protecting groups like Boc and MOM. nih.gov

Another innovative gold-catalyzed approach involves a 4-exo-dig cyclization of N-tosyl homopropargyl amines. acs.orgnih.gov This method, which contrasts with the more common 5-endo-dig pathway leading to pyrrolidines, allows for the stereoselective synthesis of (Z)-2-alkylidene-1-tosylazetidines. acs.orgnih.gov The reaction is catalyzed by a [AuCl(PEt3)]/AgOTf system and proceeds at elevated temperatures. nih.gov This strategy highlights how subtle changes in substrate structure can divert the reaction pathway from a five-membered to a four-membered ring. nih.gov

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesReference
Au(I) with an oxidantN-propargylsulfonamidesAzetidin-3-onesForms α-oxo gold carbene; tolerates various functional groups. nih.gov
[AuCl(PEt3)]/AgOTfN-tosyl homopropargyl amines(Z)-2-AlkylideneazetidinesUncommon 4-exo-dig cyclization; stereoselective. acs.orgnih.gov

Palladium Catalysis: Palladium-catalyzed reactions are workhorses in organic synthesis, and they have been successfully applied to the formation of azetidines. One prominent method involves the intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov Using a picolinamide (B142947) (PA) directing group, palladium catalysts can effect the cyclization of γ-aminoalkyl substrates to form the corresponding azetidines. organic-chemistry.orgnih.govacs.org This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and is valued for its use of inexpensive reagents and relatively low catalyst loading. organic-chemistry.org The steric environment of the substrate can influence the selectivity between cyclization and competing oxidation reactions. organic-chemistry.org This methodology has been extended to the synthesis of complex polycyclic azetidines from aliphatic amines. figshare.com

Lanthanide Catalysis: Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been identified as excellent Lewis acid catalysts for the regioselective intramolecular aminolysis of epoxides. frontiersin.orgfrontiersin.org Specifically, La(OTf)₃ catalyzes the cyclization of cis-3,4-epoxy amines to yield azetidines with an adjacent hydroxyl group. frontiersin.org This reaction is noteworthy for its high regioselectivity, favoring the formation of the four-membered ring even when the epoxide is substituted with groups that could favor alternative ring-opening pathways. The catalyst is effective even in the presence of acid-sensitive and Lewis basic functional groups. frontiersin.org

Radical-Mediated Cyclizations

Radical reactions provide an alternative mechanistic pathway for ring closure, often complementing ionic or pericyclic strategies. The formation of azetidines via radical cyclization typically involves the generation of a nitrogen- or carbon-centered radical that subsequently attacks an unsaturated moiety.

A notable example is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. researchgate.net This reaction uses a heteroleptic copper complex under visible light irradiation in the presence of an amine. It allows for the controlled cyclization of ynamides to produce azetidines, overcoming the typically disfavored 4-exo-dig closure. researchgate.net Another approach involves a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, proceeding via a [3+1] radical cascade. researchgate.net In this process, a photogenerated α-aminoalkyl radical adds to an alkyne, and the resulting vinyl radical undergoes a tandem 1,5-hydrogen atom transfer (HAT) and 4-exo-trig cyclization to furnish the azetidine ring. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, are powerful tools for constructing the azetidine core in a single step.

[2+2] Cycloadditions (e.g., Imines, Alkynes, Nitriles, Alkenes, Photocatalyzed)

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct route to azetidines. rsc.org However, challenges associated with the excited state reactivity of imines have historically limited its application. rsc.org Recent advances in photoredox catalysis have revitalized this area.

Visible-light-mediated [2+2] cycloadditions using an iridium photocatalyst have been developed for the reaction between oximes (as imine surrogates) and olefins. chemrxiv.orgthieme-connect.com This method proceeds under mild conditions via a triplet energy transfer mechanism and exhibits broad functional group tolerance. chemrxiv.org Similarly, gold complexes can serve as photocatalysts for the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes, operating through an energy transfer pathway. acs.org

Photocatalytic dehydrogenative [2+2] cycloadditions offer an atom-economical approach, reacting amines directly with alkenes. acs.orgacs.org For instance, the aerobic oxidation of dihydroquinoxalinones in the presence of a photoredox catalyst generates an imine intermediate in situ, which then undergoes a [2+2] cycloaddition with an alkene to yield fused azetidine systems. acs.orgacs.org Cycloadditions can also occur between imines and alkynes or between nitriles and alkenes to form unsaturated azetine rings, which can be subsequently reduced to azetidines. nih.gov

Reaction TypeReactantsCatalyst/ConditionsKey FeaturesReference
Aza Paternò–BüchiOximes + AlkenesVisible light, Ir photocatalystMild conditions, triplet energy transfer mechanism. chemrxiv.orgthieme-connect.com
Dehydrogenative CycloadditionAmines + AlkenesVisible light, photoredox catalyst, airAtom-economical, in situ imine formation. acs.orgacs.org
Photocycloaddition2-Isoxazoline-3-carboxylates + AlkenesVisible light, Au photocatalystEnergy transfer pathway. acs.org
[2+2] CycloadditionImines + AlkynesUV light or metal-mediatedForms 2-azetines. nih.gov
[3+1] Cycloadditions

[3+1] Cycloaddition strategies involve the reaction of a three-atom component with a one-atom component to form the four-membered ring. A notable example is the enantioselective cycloaddition of donor-acceptor aziridines with isocyanides. acs.org This reaction is catalyzed by a chiral N,N'-dioxide/Mg(II) complex and provides a route to enantioenriched azetidines bearing an exocyclic imine functionality with high yields and enantioselectivity. acs.org Another strategy uses rhodium-bound carbenes, which react with strained methylene (B1212753) aziridines in a formal [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov

Ring Expansion and Contraction Strategies

Manipulating the size of existing rings is a powerful strategy for accessing strained heterocycles like azetidines.

Ring Expansion: The one-carbon ring expansion of aziridines is a prominent method for azetidine synthesis. nih.govacs.org This can be achieved through a nih.govacs.org-Stevens rearrangement of aziridinium (B1262131) ylides, which are generated by the reaction of aziridines with a carbene source. nih.govacs.orgchemrxiv.org Biocatalytic approaches using engineered "carbene transferase" enzymes have shown remarkable success, providing high enantioselectivity and overriding competing side reactions. nih.govacs.orgresearchgate.net Chemical methods using rhodium carbenoids can also effect the ring expansion of methylene aziridines. nih.gov

Ring Contraction: While less common for azetidine synthesis, ring contraction of five-membered rings like pyrrolidines can, in principle, yield azetidines, though this is a challenging transformation. More established are ring contractions of larger rings to pyrrolidines, such as the photo-promoted contraction of pyridines. osaka-u.ac.jpnih.gov While not a direct route to azetidines, these skeletal editing strategies highlight the ongoing development in ring-size manipulation. osaka-u.ac.jpnih.gov

Derivatization from Aziridine and Epoxide Precursors

Readily available three-membered rings, such as aziridines and epoxides, are versatile precursors for the synthesis of azetidines.

From Aziridines: Besides the carbene-based ring expansions mentioned above, aziridines can be converted to azetidines through nucleophilic ring-opening followed by intramolecular cyclization. For example, N-arenesulfonylaziridines react with dimethylsulfoxonium methylide in a one-pot reaction to furnish 1-arenesulfonylazetidines. organic-chemistry.org This process involves the nucleophilic attack of the ylide on the aziridine, followed by an intramolecular substitution to close the four-membered ring.

From Epoxides: As previously discussed under lanthanide catalysis, the intramolecular aminolysis of 3,4-epoxy amines is an effective method for constructing the azetidine ring. frontiersin.orgfrontiersin.org This strategy relies on the regioselective attack of a tethered amine nucleophile onto the epoxide. The success of this reaction often depends on the stereochemistry of the epoxide and the choice of catalyst to control the regioselectivity of the ring-opening. frontiersin.org The resulting 3-hydroxyazetidines are valuable building blocks for further functionalization.

Optimization of Synthetic Conditions.acs.orgrsc.org

The successful synthesis of this compound and its analogues hinges on the careful optimization of reaction conditions. Key factors that significantly influence the yield, purity, and stereochemical outcome of the synthesis include the choice of solvent and the catalytic system employed. acs.orgrsc.org A scalable and efficient two-step method for producing 2-arylazetidines, such as the target compound, has been developed, demonstrating excellent yields and functional group tolerance. acs.org This process, which proceeds under kinetically controlled conditions, favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org

Solvent Effects and Catalysis.frontiersin.orgnih.govorganic-chemistry.org

The selection of an appropriate solvent and catalyst is paramount in directing the course of azetidine synthesis. Lanthanide triflates, particularly Lanthanum (III) triflate (La(OTf)₃), have emerged as highly effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.orgfrontiersin.org This catalytic system is noted for its high efficiency, proceeding in substantial yields even with acid-sensitive and Lewis basic functional groups present in the substrate. frontiersin.orgnih.gov The use of La(OTf)₃ is advantageous as it can activate epoxides for nucleophilic attack by the amine, a process often hindered by the basicity of the amine quenching the acid catalyst. frontiersin.orgfrontiersin.orgnih.gov

In the context of forming 2-aryl-azetidines, palladium-catalyzed cross-coupling reactions have proven effective. For instance, the coupling of 3-iodoazetidines with aryl boronic acids, such as (4-isopropoxyphenyl)boronic acid, can be achieved using a palladium catalyst. nih.govacs.org The choice of ligand, such as [1,1'-biphenyl]-2-yldicyclohexylphosphane, is crucial in favoring the formation of the 2-aryl azetidine product. nih.govacs.org

The solvent can significantly impact reaction outcomes. For instance, in copper-catalyzed asymmetric Henry reactions, a common method to generate precursors for chiral amino alcohols that can be cyclized to azetidines, the choice of solvent can influence both yield and enantioselectivity. mdpi.comnih.gov

Catalyst SystemSolventReaction TypeRelevance to this compound Synthesis
La(OTf)₃Various aprotic and protic solventsIntramolecular aminolysis of cis-3,4-epoxy aminesApplicable for the cyclization step to form the azetidine ring from a suitable precursor. frontiersin.orgfrontiersin.org
Pd-catalyst with [1,1'-biphenyl]-2-yldicyclohexylphosphane ligandAprotic solvents (e.g., Toluene, Dioxane)Cross-coupling of 3-iodoazetidine (B8093280) with (4-isopropoxyphenyl)boronic acidDirect method to introduce the 4-isopropoxyphenyl group at the 2-position of the azetidine ring. nih.govacs.org
Cu(OAc)₂ with chiral ligandsAlcohols (e.g., Ethanol), THFAsymmetric Henry reactionSynthesis of chiral precursors that can be converted to enantiopure this compound. mdpi.comnih.gov
Iridium photocatalystOrganic solvents (e.g., Acetonitrile)[2+2] photocycloaddition of imines and alkenesA modern approach to construct the azetidine ring from an imine derived from 4-isopropoxybenzaldehyde. springernature.comnih.gov

Diastereoselectivity and Enantiocontrol.thieme-connect.comacs.orgnih.gov

Controlling the stereochemistry at the C2 and potentially other chiral centers of the azetidine ring is a significant challenge and a key focus of modern synthetic methodologies.

Diastereoselectivity

The relative stereochemistry of substituents on the azetidine ring can often be controlled by the reaction mechanism. For instance, the [2+2] photocycloaddition of imines with alkenes, a powerful tool for azetidine synthesis, can proceed with high stereospecificity. thieme-connect.comrsc.org When N-(arylsulfonyl)imines react with styrenyl alkenes under photochemical conditions, the reaction is often stereospecific, leading to a predictable diastereomeric outcome. rsc.org This is attributed to the reaction proceeding through a singlet state exciplex. rsc.org Similarly, iodine-mediated cyclization of homoallylic amines can yield cis-2,4-disubstituted azetidines with complete stereocontrol. nih.gov A general and scalable two-step synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has also been reported, highlighting the ability to achieve high diastereoselectivity. acs.org

Enantiocontrol

The enantioselective synthesis of azetidines is crucial for their application in medicinal chemistry. Several strategies have been developed to achieve high levels of enantiocontrol. One common approach involves the use of chiral catalysts. Copper(I)-catalyzed asymmetric boryl allylation of azetines has been shown to be a highly enantioselective method for producing chiral 2,3-disubstituted azetidines. acs.orgnih.gov This method allows for the creation of two new stereogenic centers with high diastereo- and enantioselectivity. acs.orgnih.gov

Another powerful strategy is the use of chiral auxiliaries. For example, N-tert-butanesulfinyl imines, derived from the commercially available tert-butanesulfinamide, are versatile chiral intermediates for the asymmetric synthesis of nitrogen-containing heterocycles, including azetidines. researchgate.net The addition of organometallic reagents to these chiral imines proceeds with high diastereoselectivity, and the auxiliary can be easily removed to provide the enantioenriched azetidine. researchgate.net

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of functionalized azetidines. A protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization, provides access to chiral C2-functionalized azetidines with high enantiomeric excess. nih.gov

MethodChiral SourceOutcomeRelevance to this compound
Copper-catalyzed boryl allylationChiral bisphosphine ligandsEnantioselective synthesis of 2,3-disubstituted azetidines. acs.orgnih.govApplicable for creating chiral analogues of the target compound.
Asymmetric Henry ReactionChiral copper-amino alcohol complexesEnantiomerically enriched β-nitro alcohols as precursors. nih.govresearchgate.netCan be used to synthesize the chiral backbone before cyclization.
Chiral auxiliary approachN-tert-butanesulfinyl imineDiastereoselective addition of nucleophiles to the imine. researchgate.netSynthesis of enantiopure this compound from a chiral imine.
OrganocatalysisChiral proline derivativesEnantioselective α-functionalization of aldehydes. nih.govSynthesis of chiral precursors to the target molecule.

Computational Guidance for Azetidine Synthesis.mit.eduresearchgate.net

Computational chemistry has become an indispensable tool in modern synthetic organic chemistry, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the optimization of synthetic routes for complex molecules like this compound. mit.eduresearchgate.net

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and stereochemical outcomes of azetidine syntheses. For example, DFT studies have been used to understand the origin of enantioselectivity in copper-catalyzed asymmetric Henry reactions by analyzing the transition states of the cis and trans complexes of the catalyst. researchgate.net In the context of the regio- and diastereoselective synthesis of 2-arylazetidines, quantum chemical investigations have provided a detailed understanding of the factors controlling the ring-forming reaction, offering a quantum mechanical explanation for the observed selectivity. acs.org These computational results have been shown to be in good agreement with experimental findings. acs.org

The optimization of molecular geometries using computational methods, such as the normal mode coordinate-based molecular optimization algorithm, has also been applied to the study of azetidine. researchgate.net Such calculations provide accurate molecular structures and can be used to simulate vibrational spectra, aiding in the characterization of these molecules. researchgate.net

Computational MethodApplicationRelevance to this compound Synthesis
Frontier Molecular Orbital (FMO) TheoryPredicting reactivity in photocycloaddition reactions. mit.eduGuiding the selection of precursors for the photochemical synthesis of the target molecule.
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting stereoselectivity. acs.orgresearchgate.netUnderstanding and optimizing the diastereoselectivity and enantiocontrol in the synthesis.
Molecular Geometry OptimizationDetermining stable conformations and predicting spectroscopic properties. researchgate.netAiding in the structural characterization of the final compound and its intermediates.

Chemical Transformations and Reactivity of the 2 4 Isopropoxyphenyl Azetidine Scaffold

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain inherent in the azetidine ring makes it susceptible to cleavage under various conditions, providing a powerful tool for the synthesis of more complex, acyclic, and larger heterocyclic systems. The regioselectivity of these ring-opening reactions is a key consideration, often dictated by the nature of the substituents on the azetidine ring and the reaction conditions employed.

Mechanistic Investigations of Ring Cleavage

The cleavage of the azetidine ring in 2-(4-isopropoxyphenyl)azetidine can proceed through several mechanistic pathways. Nucleophilic attack is a common mode of ring-opening, where the regiochemical outcome is largely influenced by electronic and steric factors. The presence of the electron-donating 4-isopropoxyphenyl group at the C2 position can influence the polarization of the C-N bonds. Generally, in unsymmetrically substituted azetidines, nucleophilic attack tends to occur at the less sterically hindered carbon atom adjacent to the nitrogen. However, the electronic influence of the aryl group can stabilize a partial positive charge at the C2 position, potentially directing nucleophiles to this site.

Lewis acid catalysis is often employed to activate the azetidine ring towards nucleophilic attack. The coordination of a Lewis acid to the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating cleavage even with weaker nucleophiles. The precise mechanism, whether it proceeds via a concerted SN2 pathway or a more stepwise process involving a carbocationic intermediate, is dependent on the substrate, the nucleophile, and the specific Lewis acid used.

Utility as Functionalized Synthetic Intermediates

The products derived from the ring-opening of this compound are valuable, functionalized intermediates in organic synthesis. Cleavage of the C2-N bond, for instance, can lead to the formation of γ-amino alcohols or other 1,4-difunctionalized compounds, which are versatile building blocks for the synthesis of a variety of target molecules, including pharmaceuticals and natural products. The specific functional group introduced during the ring-opening process can be tailored by the choice of the nucleophile, allowing for a high degree of synthetic flexibility.

The following table provides a conceptual overview of potential synthetic intermediates accessible from the ring-opening of this compound, based on general azetidine reactivity.

Nucleophile (Nu)Ring-Opening Product StructurePotential Applications
H₂O/H⁺γ-Amino alcoholSynthesis of amino acids, alkaloids, and chiral ligands.
R-OH/H⁺γ-Amino etherBuilding blocks for complex molecules.
R-SHγ-Amino thiolSynthesis of sulfur-containing heterocycles and biologically active compounds.
R-NH₂1,4-DiaminePrecursors to polyamines and larger nitrogen-containing heterocycles.

Functional Group Interconversions on the Azetidine Ring

Beyond ring-opening, the this compound scaffold allows for a range of functional group interconversions at both the nitrogen and carbon centers of the azetidine ring, further expanding its synthetic utility.

Derivatization at Nitrogen and Carbon Centers

The secondary amine of the azetidine ring is a key site for functionalization. N-alkylation, N-acylation, and N-sulfonylation are common transformations that can be readily achieved to introduce a variety of substituents. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and potential biological activity. For instance, the introduction of a bulky substituent on the nitrogen can sterically hinder one face of the molecule, directing subsequent reactions to the opposite face.

Functionalization at the carbon atoms of the azetidine ring, particularly at the C3 and C4 positions, offers another avenue for structural diversification. While direct C-H functionalization can be challenging, the synthesis of pre-functionalized azetidines or the use of organometallic reagents can enable the introduction of various groups.

Reaction with Alkyl Halides and Formation of Quaternary Salts

The nitrogen atom of this compound can readily react with alkyl halides to form the corresponding quaternary azetidinium salts. This quaternization process not only modifies the electronic properties of the nitrogen atom but also further activates the azetidine ring towards nucleophilic attack. The resulting azetidinium salts are highly susceptible to ring-opening reactions, often proceeding under milder conditions than the parent azetidine. The formation of these salts is a crucial strategy for enhancing the reactivity of the azetidine core.

Transformations of the Isopropoxyphenyl Moiety

The 4-isopropoxyphenyl group, while often considered a stable spectator, can also undergo a variety of chemical transformations, providing another layer of synthetic versatility. The ether linkage is a key reactive site within this moiety.

Cleavage of the isopropyl ether can be achieved under specific conditions, typically involving strong acids or Lewis acids, to yield the corresponding phenol. This dealkylation reaction unmasks a hydroxyl group, which can then be used for further functionalization, such as acylation, alkylation, or conversion to a sulfonate. The choice of dealkylation reagent is critical to avoid undesired reactions with the azetidine ring.

Rearrangement Reactions of the this compound Scaffold

The reactivity of the azetidine ring, particularly in 2-aryl substituted systems like this compound, is significantly influenced by the inherent ring strain of the four-membered heterocycle. This strain can be a driving force for a variety of rearrangement reactions, leading to the formation of other heterocyclic systems or functionalized open-chain compounds. These transformations can be initiated by thermal, catalytic, or photochemical means. While specific studies on the rearrangement of this compound are not extensively documented, the reactivity of the broader class of 2-arylazetidines provides a strong model for its expected chemical behavior.

One notable rearrangement is the acid-catalyzed isomerization of substituted 2-arylazetidines. For instance, 3-amido-2-phenylazetidines have been shown to undergo a stereospecific isomerization to form 2-oxazolines. nih.gov This transformation involves a ring-opening step initiated by a nucleophilic attack at the C2 position of the azetidine ring, followed by a ring-closing step to form the more stable five-membered oxazoline (B21484) ring. The reaction is catalyzed by copper(II) triflate and proceeds with high regio- and stereoselectivity. nih.gov

Table 1: Isomerization of 3-Amido-2-phenylazetidines

Starting Material Catalyst Solvent Temperature (°C) Product Yield (%)
N-(2-phenylazetidin-3-yl)acetamide Cu(OTf)₂ CH₃CN 80 2-methyl-5-phenyl-4,5-dihydrooxazole 92
N-(2-phenylazetidin-3-yl)benzamide Cu(OTf)₂ CH₃CN 80 2,5-diphenyl-4,5-dihydrooxazole 95
N-(2-phenylazetidin-3-yl)isobutyramide Cu(OTf)₂ CH₃CN 80 2-isopropyl-5-phenyl-4,5-dihydrooxazole 88

This table illustrates the copper-catalyzed rearrangement of 3-amido-2-phenylazetidines to 2-oxazolines, highlighting the reaction conditions and yields. nih.gov

Photochemical reactions represent another important class of transformations for azetidines. The energy supplied by photons can initiate reactions that are not accessible under thermal conditions, often leading to unique and complex molecular architectures. A "build and release" strategy employing a photochemical step has been demonstrated for the synthesis of aminodioxolanes from α-aminoacetophenones. beilstein-journals.org This process involves an initial Norrish-Yang cyclization to form a 3-phenylazetidinol intermediate, which then undergoes a ring-opening reaction. beilstein-journals.org This highlights the potential for photochemical initiation of rearrangements in aryl-substituted azetidines.

Furthermore, the general principles of photochemical rearrangements, such as the di-π-methane rearrangement, could potentially be applied to the this compound scaffold. Such rearrangements are common in systems containing two interacting π systems separated by a saturated carbon atom.

The synthesis of azetidines themselves can be achieved through photochemical methods like the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition. nih.govchemrxiv.org This underscores the compatibility of the azetidine ring system with photochemical conditions, suggesting that subsequent photochemical rearrangements are plausible. The study of photochemical modifications of azetidine-2-carboxylic acids to produce various alkyl azetidines further supports the utility of photochemistry in manipulating the azetidine core. researchgate.netscilit.com

In addition to these examples, the 2-arylazetidine scaffold can undergo various other ring-opening reactions, which can be considered a form of rearrangement. These reactions are often promoted by nucleophiles or electrophiles and the regioselectivity is typically governed by the electronic and steric properties of the substituents on the azetidine ring. magtech.com.cn

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Amido-2-phenylazetidine
2-Oxazoline
Copper(II) triflate
α-Aminoacetophenone
3-Phenylazetidinol
Aminodioxolane
Azetidine-2-carboxylic acid

Advanced Spectroscopic and Structural Elucidation of 2 4 Isopropoxyphenyl Azetidine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For 2-(4-isopropoxyphenyl)azetidine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, are employed to assign the complex spin systems of the azetidine (B1206935) ring and the substituted aromatic moiety.

The ¹H NMR spectrum of a 2-arylazetidine typically exhibits characteristic signals for the protons on the four-membered ring. The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, appears as a distinct multiplet. The methylene (B1212753) protons at the C3 and C4 positions of the azetidine ring often display complex splitting patterns due to geminal and vicinal couplings. In the case of this compound, the isopropyl group gives rise to a characteristic doublet for the two methyl groups and a septet for the methine proton. The aromatic protons of the 1,4-disubstituted phenyl ring typically appear as two doublets.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the azetidine ring carbons are particularly informative about the substitution pattern and ring strain. The carbon atoms of the isopropoxy group and the aromatic ring can be readily assigned based on their characteristic chemical shifts and multiplicities in off-resonance decoupled spectra.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Azetidine H24.0 - 4.5 (m)60 - 65
Azetidine H32.0 - 2.5 (m)25 - 30
Azetidine H43.5 - 4.0 (m)50 - 55
Isopropyl CH4.5 - 4.7 (septet)69 - 71
Isopropyl CH₃1.2 - 1.4 (d)21 - 23
Aromatic CH (ortho to O)6.8 - 7.0 (d)115 - 117
Aromatic CH (meta to O)7.2 - 7.4 (d)127 - 129
Aromatic C (ipso to O)-155 - 158
Aromatic C (ipso to Azetidine)-135 - 140

Note: The data presented are typical ranges for 2-arylazetidines and may vary for the specific compound this compound. 'm' denotes multiplet, 'septet' denotes a seven-line multiplet, and 'd' denotes doublet.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, electron impact (EI) or electrospray ionization (ESI) can be utilized to generate the molecular ion and subsequent fragment ions.

The fragmentation of azetidine derivatives is often characterized by the cleavage of the strained four-membered ring. A common fragmentation pathway for 2-arylazetidines involves the cleavage of the C2-C3 and N1-C4 bonds, leading to the formation of a stable styrenyl-type radical cation. Another characteristic fragmentation is the loss of the substituent at the C2 position.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Key fragmentation pathways would likely include:

Loss of the isopropoxy group: Cleavage of the ether bond can lead to a fragment corresponding to the 2-phenylazetidine (B1581345) cation.

Ring cleavage: Scission of the azetidine ring can produce various fragments. A retro-[2+2] cycloaddition type fragmentation can lead to the formation of an imine and an alkene.

Benzylic cleavage: Cleavage of the bond between the azetidine ring and the phenyl group can result in the formation of a tropylium-like ion or a substituted benzyl (B1604629) cation.

The following table summarizes the expected key fragment ions for this compound based on the fragmentation patterns observed for similar heterocyclic compounds.

m/z Value Proposed Fragment Structure/Identity
[M]⁺Molecular ion of this compound
[M - 43]⁺Loss of an isopropyl group (C₃H₇)
[M - 59]⁺Loss of an isopropoxy group (OC₃H₇)
[Aryl-CH=NH₂]⁺Fragment from ring cleavage, substituted styrenyl imine
[Aryl-CH₂]⁺Substituted benzyl cation

Note: The exact m/z values and relative intensities would need to be confirmed by experimental data.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry and the preferred conformation of the molecule in the solid state. For chiral molecules like this compound, single-crystal X-ray diffraction is invaluable for establishing the absolute configuration of the stereocenter at the C2 position.

The crystal structure of a 2-arylazetidine derivative would reveal precise bond lengths, bond angles, and torsion angles. chemspider.comresearchgate.net The azetidine ring is known to adopt a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the substituents can be accurately determined. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding (if N-H is present) and van der Waals forces.

While a crystal structure for this compound itself is not publicly available, analysis of related structures of 2-substituted azetidines from the Cambridge Structural Database (CSD) allows for the prediction of its likely solid-state conformation. acs.org The 4-isopropoxyphenyl group at the C2 position would likely adopt a pseudo-equatorial orientation to minimize steric hindrance.

The table below presents typical bond lengths and angles expected for the azetidine ring, based on data from known crystal structures of similar compounds. chemspider.comresearchgate.net

Parameter Expected Value
N1-C2 Bond Length1.45 - 1.48 Å
C2-C3 Bond Length1.52 - 1.55 Å
C3-C4 Bond Length1.53 - 1.56 Å
N1-C4 Bond Length1.46 - 1.49 Å
C4-N1-C2 Bond Angle~90°
N1-C2-C3 Bond Angle~87°
C2-C3-C4 Bond Angle~88°
C3-C4-N1 Bond Angle~89°
Ring Puckering Angle10 - 30°

Note: These values are generalizations from related structures and the actual values for this compound may differ.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. These two techniques are often complementary.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group (if unsubstituted on the nitrogen), C-H bonds (aliphatic and aromatic), C-N bond, C-O bond of the ether, and the aromatic ring. The N-H stretching vibration typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the isopropyl ether would give a strong band around 1250 cm⁻¹.

Raman spectroscopy would also provide a characteristic fingerprint of the molecule. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The symmetric stretching of the C-O-C bond may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

The following table lists the expected characteristic vibrational frequencies for this compound.

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H3300 - 3500 (w-m)3300 - 3500 (w)Stretching
Aromatic C-H3000 - 3100 (w)3000 - 3100 (s)Stretching
Aliphatic C-H2850 - 3000 (m)2850 - 3000 (s)Stretching
C=C (Aromatic)1600, 1500 (m)1600, 1500 (s)Stretching
C-N1200 - 1350 (m)1200 - 1350 (w)Stretching
C-O (Ether)1230 - 1270 (s)1230 - 1270 (m)Asymmetric Stretching
Aromatic C-H810 - 840 (s)-Out-of-plane bending (p-disubstituted)

Note: w = weak, m = medium, s = strong. The actual frequencies can be influenced by the molecular environment and physical state.

Computational and Theoretical Investigations of 2 4 Isopropoxyphenyl Azetidine

Quantum Mechanical Studies (e.g., Density Functional Theory Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of molecules. For azetidine (B1206935) derivatives, these calculations provide fundamental insights into their structure, stability, and reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical behavior. DFT calculations are employed to understand the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

For 2-arylazetidines, the electronic properties are heavily influenced by the nature of the substituent on the phenyl ring. The isopropoxy group at the para position of 2-(4-Isopropoxyphenyl)azetidine is an electron-donating group, which would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Studies on related systems, such as picoline-diazido-Pt(IV) compounds, have shown that DFT can effectively calculate and map the electrostatic potential (ESP), revealing sites prone to nucleophilic or electrophilic attack. nih.gov For this compound, the nitrogen atom of the azetidine ring and the oxygen of the isopropoxy group would be expected to be regions of negative electrostatic potential, indicating their role as potential hydrogen bond acceptors or sites for electrophilic interaction.

Conformational Analysis and Energetics

The four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred orientation of the substituent at the C2 position are key aspects of its conformational landscape. Computational studies on N-substituted 3-aminoazetidine-3-carboxylic acids have demonstrated the utility of quantum chemical methods in exploring the conformational space of such strained rings. acs.org

For this compound, the major conformational questions involve the orientation of the isopropoxyphenyl group relative to the azetidine ring (axial vs. equatorial) and the puckering of the ring itself. DFT calculations can determine the relative energies of these different conformers, identifying the most stable, lowest-energy structure. Studies on other 2-substituted azetidines have shown that the interplay between steric hindrance and electronic effects governs the conformational preference. nih.gov Furthermore, investigations into the lithiation of N-alkyl-2,2-disubstituted azetidines have used DFT to rationalize the configurational stability and dynamics of intermediates, highlighting the power of these methods to explain complex stereochemical outcomes. nih.govmdpi.com

Reaction Mechanism Elucidation for Synthesis and Transformations

Computational chemistry plays a pivotal role in understanding the mechanisms of reactions used to synthesize and modify azetidines. The formation of the strained four-membered ring often competes with the formation of more stable five-membered rings (pyrrolidines), and DFT calculations can elucidate the factors controlling this selectivity.

A key synthetic route to 2-arylazetidines involves the intramolecular cyclization of haloamines or epoxy amines. A quantum chemical investigation into the reaction of 2,3-epoxy amines provided a detailed explanation for the observed regio- and diastereoselectivity, which aligns with Baldwin's rules. acs.org The study found that the formation of the trans-2-arylazetidine is kinetically favored over the cis-azetidine and the corresponding pyrrolidines, a preference explained by the analysis of transition state energies (ΔG‡). acs.org The preference for the 4-exo-tet cyclization (forming the azetidine) over the 5-endo-tet cyclization (forming the pyrrolidine) was rationalized by the balance between ring strain and orbital overlap in the transition state. acs.org

Another modern synthetic approach is the aza Paternò–Büchi reaction, a [2+2] cycloaddition that can be mediated by visible light photocatalysis. Computational modeling has been instrumental in predicting the success of these reactions. By calculating the frontier molecular orbital energies of the reacting alkene and oxime, researchers can predict reactivity, with successful reactions occurring when the orbital energies are well-matched. mit.eduresearchgate.net This predictive power allows for the pre-screening of substrates, moving beyond trial-and-error experimentation. mit.edu

Molecular Modeling and Dynamics Simulations

Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations offer a dynamic view of molecular behavior and interactions, which is especially important for understanding reactivity and biological function.

Predicting Reactivity and Selectivity in Synthesis

As introduced in the previous section, molecular modeling is a powerful tool for predicting the outcome of chemical reactions. The ability of computational models to forecast the reactivity of different substrates in the photocatalyzed aza Paternò–Büchi reaction is a prime example. mit.eduresearchgate.net By modeling factors that influence reaction yield, such as the frontier orbital energies, these computational approaches can guide the selection of reactants to achieve the desired azetidine product. mit.edu

Ligand-Protein Interaction Modeling (Molecular Docking)

Given the prevalence of the azetidine scaffold in medicinally relevant molecules, understanding how these compounds interact with biological targets is of paramount importance. acs.orgrsc.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rjptonline.org

While no specific docking studies for this compound are reported, numerous studies on related azetidine derivatives illustrate the application of this methodology. These studies are crucial for identifying potential biological targets and elucidating the molecular basis of activity. For instance, azetidin-2-one (B1220530) derivatives have been docked into the active sites of various enzymes, including the epidermal growth factor receptor (EGFR) to assess anticancer potential, researchgate.net enoyl-acyl carrier protein reductase as an antitubercular target, rjptonline.org and monoamine oxidase A (MAOA) for antidepressant activity. rjptonline.org

The general workflow involves preparing the 3D structures of both the protein target (often obtained from the Protein Data Bank) and the ligand. The docking software then samples a multitude of possible binding poses and scores them based on a force field, which estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A study on a novel azetidine scaffold for Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors successfully used a docking model to guide the design. The subsequent crystal structure of the compound bound to the protein confirmed that the predicted binding mode was accurate. nih.gov In another example, azetidine amides were identified as potent inhibitors of the STAT3 protein, a key cancer target. acs.org Molecular dynamics (MD) simulations are often used in conjunction with docking to validate the stability of the predicted binding pose over time. researchgate.net

The table below summarizes findings from docking studies on various azetidine-containing compounds, illustrating the types of targets and interactions that are typically investigated.

Azetidine Derivative Class Protein Target PDB ID Key Findings/Interactions
Azetidin-2-onesEpidermal Growth Factor Receptor (EGFR)-Satisfactory binding contact with the erlotinib (B232) binding site, suggesting potential as anti-proliferative agents. researchgate.net
Azetidin-2-onesEnoyl-acyl carrier protein (enoyl-ACP) reductase5NI9Predicted to show antitubercular activity through hydrogen bonding and hydrophobic interactions within the active site. rjptonline.org
Azetidine derivativesMonoamine Oxidase A (MAOA)2BXSPrediction of binding model suggests potential antidepressant activity. rjptonline.org
Novel Azetidine ScaffoldColony-Stimulating Factor-1 Receptor (CSF-1R)-Docking models guided the discovery of potent Type II inhibitors; the predicted binding mode was confirmed by crystallography. nih.gov
Azetidine AmidesSignal Transducer and Activator of Transcription 3 (STAT3)-Discovery of nanomolar inhibitors; the carboxylic acid motif was identified as crucial for inhibiting STAT3 activity. acs.org
Novel Azetidine DerivativeHepatitis C Virus (HCV) NS5B / Norovirus-Docking followed by MD simulations suggested the compound could act as a potential dual inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to understanding the relationship between the chemical structure of a compound and its biological activity. By identifying and quantifying the physicochemical properties of a molecule, known as molecular descriptors, QSAR models can be developed to predict the activity of new, untested compounds.

Theoretical Prediction of Activity Based on Structural Descriptors

The biological activities of azetidine-containing compounds have been shown to be influenced by a variety of molecular descriptors. researchgate.netptfarm.pl These can be broadly categorized as thermodynamic, electronic, steric, and topological descriptors.

Thermodynamic Descriptors: These descriptors, such as LogP (lipophilicity), molar refractivity, and total energy, play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.netresearchgate.net Lipophilicity, in particular, is a critical factor in drug design as it affects how a molecule interacts with biological membranes. nih.gov For this compound, the isopropoxy group attached to the phenyl ring is expected to significantly increase its lipophilicity compared to an unsubstituted phenylazetidine.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The isopropoxy group is an electron-donating group, which can influence the electron density of the phenyl ring and, consequently, its interaction with biological targets. researchgate.netnih.gov The nitrogen atom within the azetidine ring also contributes to the electronic landscape of the molecule, potentially acting as a hydrogen bond acceptor.

Steric Descriptors: These parameters relate to the size and shape of the molecule. Descriptors such as molecular weight, ovality, and principal moments of inertia can influence how well a compound fits into the binding site of a target protein. researchgate.netnih.gov The isopropoxy group adds steric bulk to the para-position of the phenyl ring, which can either be beneficial or detrimental to biological activity depending on the topology of the target's binding pocket.

Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule. nih.govptfarm.pl Indices such as the Balaban index and molecular connectivity indices have been successfully used to model the antimicrobial and anticancer activities of azetidin-2-one derivatives. nih.govptfarm.pl These descriptors for this compound would be calculated based on its unique structural arrangement.

A hypothetical QSAR model for a series of 2-phenylazetidine (B1581345) derivatives might reveal the following relationships, as illustrated in the interactive data table below. In this hypothetical scenario, biological activity is being predicted for a generic receptor binding affinity.

In established QSAR studies on other heterocyclic compounds, the nature of the substituent on a phenyl ring has been shown to be a critical determinant of biological activity. For instance, in a series of 1,3-diaryl-2-propen-1-ones, electronic, steric, and lipophilic parameters were found to have a significant correlation with their anti-inflammatory activity. nih.gov Similarly, for GABA-AT inhibitors with heterocyclic scaffolds, bulky ligands were found to be better inhibitors. nih.gov

The following table illustrates the potential impact of various structural descriptors on the predicted biological activity of this compound, based on general principles from related QSAR studies.

Biological and Biochemical Interactions of Azetidine Scaffolds Non Clinical Focus

In Vitro Enzyme Inhibition Studies

There are no published in vitro studies investigating the enzyme inhibition properties of 2-(4-Isopropoxyphenyl)azetidine . While azetidine (B1206935) derivatives have been explored as inhibitors for a variety of enzymes, the specific activity of this compound has not been reported.

Mechanistic Studies of Inhibition

In the absence of identified enzyme targets and inhibition data, no mechanistic studies concerning the mode of inhibition for This compound have been published. Such studies typically follow the discovery of inhibitory activity and require detailed kinetic and structural analyses.

Receptor Binding Studies (e.g., Serotonin, Dopamine, Norepinephrine Transporters)

There is no publicly available data from receptor binding assays for This compound . Although various azetidine derivatives have been synthesized and evaluated for their affinity to neurotransmitter transporters and other receptors, this specific compound has not been included in these reported studies.

Investigation of Molecular Interactions with Biological Receptors

No investigations into the specific molecular interactions between This compound and any biological receptors have been documented. Understanding these interactions would require experimental data from techniques like X-ray crystallography or cryo-electron microscopy, combined with computational modeling, none of which are available for this compound.

Pharmacophore Modeling and Target-Based Design

There are no published studies involving pharmacophore modeling or target-based design that specifically focus on or include This compound . Such computational studies are contingent on having a set of active molecules with known biological data to derive a model, which is not the case for this compound.

Impact on Molecular Properties Relevant for Biological Probing (e.g., 3D-Scaffold, Metabolic Stability, Lipophilicity Influence)

Specific data on the molecular properties of This compound for biological probing is largely unavailable.

3D-Scaffold: The azetidine ring provides a rigid, three-dimensional scaffold that is distinct from more common five- or six-membered rings. This feature is often exploited in drug design to orient substituents in specific vectors to interact with biological targets. However, no specific structural biology or conformational analysis studies have been published for This compound .

Metabolic Stability: There are no specific metabolic stability studies reported for This compound . Research on a structurally related azetidine-containing inhibitor of DGAT2 highlighted that the azetidine ring can be a site of metabolic vulnerability, undergoing cytochrome P450 (CYP)-mediated oxidation and subsequent ring cleavage. This suggests that the metabolic fate of This compound would be a critical parameter to investigate, but experimental data is currently lacking.

Lipophilicity Influence: The lipophilicity (logP) is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. While the isopropoxyphenyl group contributes to the lipophilicity of the molecule, no experimentally determined logP value or studies on how its lipophilicity influences biological activity have been reported for This compound .

Non Pharmacological Applications of Azetidine Compounds

Utility as Chiral Catalysts and Ligands in Asymmetric Synthesis

Chiral azetidine (B1206935) derivatives have proven to be effective ligands in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The rigid four-membered ring of the azetidine scaffold provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction. nih.govresearchgate.net

The general effectiveness of 2-arylazetidine derivatives as ligands in asymmetric synthesis suggests that 2-(4-isopropoxyphenyl)azetidine could also serve as a valuable chiral ligand. The isopropoxy group on the phenyl ring can influence the electronic and steric properties of the ligand, potentially leading to unique catalytic activities and selectivities.

A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and successfully employed as ligands in copper-catalyzed Henry reactions of various aldehydes with nitromethane. nih.gov The results, as summarized in the table below, highlight the high levels of enantioselectivity achieved with these types of ligands.

Table 1: Asymmetric Copper-Catalyzed Henry Reactions Using Chiral Azetidine Ligands

Aldehyde Ligand Copper Source Solvent Time (h) Yield (%) ee (%)
Benzaldehyde 1e Cu(OAc)₂·H₂O iPrOH 24 85 92
4-Nitrobenzaldehyde 1e Cu(OAc)₂·H₂O iPrOH 48 91 95
2-Naphthaldehyde 1e Cu(OAc)₂·H₂O iPrOH 48 88 93

Role as Advanced Synthetic Building Blocks and Intermediates

The strained four-membered ring of azetidines makes them valuable synthetic intermediates. This ring strain can be strategically exploited in ring-opening reactions to generate a variety of more complex nitrogen-containing molecules. mdpi.comrsc.org The presence of the 2-aryl substituent, as in this compound, can influence the regioselectivity of these ring-opening reactions. magtech.com.cn

Azetidines serve as versatile building blocks for the synthesis of other heterocyclic systems. researchgate.netrsc.org For instance, the ring-opening of 2-arylazetidines can lead to the formation of substituted acyclic amines, which are themselves important precursors in organic synthesis. mdpi.com Furthermore, functionalized azetidines can undergo ring-expansion reactions to produce larger heterocycles like pyrrolidines and piperidines, which are prevalent in many biologically active compounds. researchgate.net

The synthesis of highly functionalized azetidines has been achieved through various methods, including multicomponent reactions driven by strain-release. nih.gov These strategies allow for the modular construction of diverse azetidine-based structures, highlighting their role as versatile scaffolds in diversity-oriented synthesis. nih.gov

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, providing access to a range of versatile alkaloid-type azetidines from simple starting materials. researchgate.netacs.org This method demonstrates the utility of 2-arylazetidines as key intermediates in the synthesis of complex nitrogen-containing natural products and their analogues. researchgate.netacs.org

The reactivity of the azetidine ring allows for a variety of transformations, making compounds like this compound potentially valuable starting materials for the synthesis of a wide array of functionalized molecules.

Potential in Materials Science

The unique structural and electronic properties of azetidine derivatives have led to their exploration in the field of materials science. rsc.org While the direct application of this compound in materials science is not yet established, related azetidine compounds have shown promise in several areas.

One area of interest is the use of azetidines in the synthesis of polymers. The ring-opening polymerization of azetidine monomers can produce polyamines, which have applications in areas such as CO2 capture and as coatings. rsc.orgacs.org The properties of the resulting polymers can be tuned by the substituents on the azetidine ring.

Furthermore, azetidine-containing compounds have been investigated for their photophysical properties. researchgate.netnih.gov The incorporation of an azetidine moiety into fluorescent molecules can influence their emission properties, such as quantum yield and solvent sensitivity. researchgate.netnih.gov For example, azetidine-containing fluorescent purine (B94841) analogs have been synthesized and shown to be highly emissive. researchgate.net The electronic nature of the substituent on the azetidine ring can be used to fine-tune the photophysical characteristics of the fluorophore. researchgate.net This suggests that this compound could potentially be incorporated into novel fluorescent materials with tailored properties.

The rigid nature of the azetidine ring can also be exploited to create materials with specific three-dimensional structures, which could be beneficial in the design of novel functional materials.

Future Research Directions and Unexplored Avenues for 2 4 Isopropoxyphenyl Azetidine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) rings is notoriously challenging due to their inherent ring strain. medwinpublishers.com Future research should prioritize the development of efficient, scalable, and environmentally benign methods for the preparation of 2-(4-isopropoxyphenyl)azetidine and its analogues.

Current synthetic strategies for 2-arylazetidines often involve multi-step processes that may suffer from low yields or require harsh reaction conditions. bham.ac.uk A promising avenue for exploration is the adaptation of recently developed methods for 2-arylazetidine synthesis, such as the scalable two-step regio- and diastereoselective method, to accommodate the 4-isopropoxyphenyl substituent. chemrxiv.org This approach has demonstrated good functional group tolerance, suggesting its potential applicability. chemrxiv.org

Furthermore, the principles of green chemistry should be integrated into the synthetic design. mdpi.com This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. For instance, exploring one-pot syntheses or catalytic methods, such as the La(OTf)3-catalyzed intramolecular regioselective aminolysis of epoxy amines, could offer more sustainable alternatives. frontiersin.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition, also presents an efficient route to functionalized azetidines, although its application has faced some limitations. nih.govresearchgate.net

Table 1: Potential Sustainable Synthetic Approaches for this compound
Synthetic StrategyPotential AdvantagesKey Considerations
Modified Two-Step Regio- and Diastereoselective Synthesis Scalability, good yields, functional group tolerance. chemrxiv.orgOptimization for the 4-isopropoxyphenyl substrate.
La(OTf)3-Catalyzed Intramolecular Aminolysis High regioselectivity, tolerance of acid-sensitive groups. frontiersin.orgSynthesis of the requisite epoxy amine precursor.
Aza Paternò–Büchi Photocycloaddition High efficiency, potential for functionalization. nih.govresearchgate.netOvercoming challenges associated with the reaction's scope and limitations.
Microwave-Assisted Synthesis Rapid reaction times, potential for improved yields. mdpi.comIdentification of suitable starting materials and reaction conditions.

Exploration of Undiscovered Chemical Reactivity and Transformations

The strained azetidine ring imparts unique chemical reactivity to these molecules, offering opportunities for novel transformations. Future research should systematically investigate the reactivity profile of this compound to unlock its full synthetic potential.

A key area of interest is the functionalization of the azetidine ring. The development of methods for the direct metal-based functionalization of the azetidine ring, which has been explored for other substituted azetidines, could provide access to a diverse range of derivatives. frontiersin.org The interplay of structural factors, such as the nature of the substituents on both the nitrogen and carbon atoms, significantly influences the reactivity of the corresponding metallated species. frontiersin.org

The reactivity of the isopropoxyphenyl group in the context of the azetidine scaffold also warrants investigation. The electronic properties of this substituent may influence the reactivity of the azetidine ring and vice versa. Understanding these interactions is crucial for designing new reactions and functionalization strategies. For example, the reactivity of 2-phenylpropionic acid metabolites has been studied, providing a framework for investigating the potential metabolic transformations of the isopropoxyphenyl moiety in this compound. nih.gov

Advanced Computational Prediction of Compound Properties and Interactions

Computational chemistry offers a powerful tool for predicting the properties and interactions of this compound, thereby guiding experimental efforts and accelerating the discovery process. Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, stability, and reactivity. scirp.orgepstem.net

DFT studies have been successfully used to rationalize the dienophilic reactivities of related heterocyclic systems and can be applied to predict the reactivity of the >C=P– or –N=P– functionalities in analogous phosphorus-containing azetidines. researchgate.net Similar computational approaches can be used to model the geometry and predict the properties of 2-amino-5-arylazothiazole derivatives, offering insights into their potential as antibacterial agents. mdpi.com Furthermore, DFT can be used to study the structural and electronic parameters of new thiosemicarbazide (B42300) derivatives and their metal complexes to predict their antioxidant activity. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and interactions of this compound with biological macromolecules. nih.gov These simulations can help in identifying potential binding modes and predicting binding affinities, which is crucial for drug design. For instance, MD simulations have been used to study the stability of ligand-protein complexes of adenine (B156593) derivatives with adenosine (B11128) receptors. nih.gov

Table 2: Computational Methods for Characterizing this compound
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure, stability, and reactivity analysis. scirp.orgepstem.netOptimized geometry, electronic energies, HOMO-LUMO gap, reactivity descriptors. epstem.net
Molecular Dynamics (MD) Simulations Studying conformational dynamics and intermolecular interactions. nih.govLigand-protein binding modes, binding free energies, conformational flexibility.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on chemical structure.Correlation between structural features and biological activity.
ADMET Prediction In silico evaluation of drug-likeness properties. nih.govAbsorption, distribution, metabolism, excretion, and toxicity profiles.

Discovery of Novel Non-Clinical Biological Targets

The azetidine scaffold is present in numerous biologically active compounds, suggesting that this compound may also exhibit interesting pharmacological properties. nih.gov A key area for future research is the identification of its non-clinical biological targets.

Given that azetidine derivatives have shown activity as inhibitors of the vesicular monoamine transporter 2 (VMAT2), it is plausible that this compound or its analogues could interact with this target. nih.gov VMAT2 is involved in the storage and release of monoamine neurotransmitters, and its modulation has therapeutic potential in various neurological and psychiatric disorders. nih.gov

Furthermore, the structural similarity of the 4-isopropoxyphenyl group to moieties found in other biologically active molecules suggests potential interactions with a range of targets. For example, (4-alkoxyphenyl)glycinamides have been identified as agonists of the orphan G protein-coupled receptor 88 (GPR88). nih.gov Structure-activity relationship studies of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists have also been conducted, providing a basis for exploring similar interactions with this compound. nih.gov

High-throughput screening of this compound against a panel of biological targets, coupled with computational docking studies, could rapidly identify potential protein interactions and guide further biological evaluation. The development of fluorescent purine (B94841) analogues containing azetidines highlights the potential for creating tool compounds to probe biological systems. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Isopropoxyphenyl)azetidine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization or substitution reactions. For example:

  • Cyclization : Start with 4-isopropoxyphenylacetic acid derivatives and azetidine precursors (e.g., aziridine intermediates), using polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity .

  • Substitution : React 4-isopropoxyphenyl halides with azetidine under catalysis (e.g., Pd for cross-coupling) in inert atmospheres .

  • Key Reagents : Sodium borohydride for reduction steps, hydrogen peroxide for oxidation, and trifluoroacetic acid for deprotection .

    • Optimization : Yield is maximized at 60–80°C with controlled pH (4.6–7.0) and solvent polarity. For example, methanol-buffer mixtures (65:35) improve chromatographic purity post-synthesis .

    Table 1: Representative Synthesis Conditions

    MethodReagents/CatalystsSolventYield (%)Reference
    CyclizationNaBH₄, H₂O₂DMF72–78
    Nucleophilic SubstitutionPd(OAc)₂, K₂CO₃THF65–70

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Core Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) .
  • HPLC : Mobile phases like methanol/sodium acetate buffer (65:35) achieve >95% purity .
  • X-ray Crystallography : Resolves stereochemistry and confirms azetidine ring puckering .
    • Advanced Methods : High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight (C₁₂H₁₇NO₂, MW 219.27 g/mol) and functional groups (C-O-C stretch at 1100 cm⁻¹) .

Advanced Research Questions

Q. How does the isopropoxy substituent modulate electronic and steric effects in this compound?

  • Electronic Effects : The isopropoxy group’s electron-donating methoxy analog enhances nucleophilicity at the azetidine nitrogen, facilitating SN2 reactions . Compared to trifluoromethyl (electron-withdrawing) analogs, it reduces ring strain, lowering reactivity in cycloadditions .
  • Steric Effects : The bulky isopropoxy group at the para position hinders axial attack in catalytic asymmetric syntheses, requiring tailored ligands (e.g., chiral phosphoric acids) for enantioselective desymmetrization .

Table 2: Substituent Impact on Reactivity

SubstituentElectronic EffectSteric HindranceKey Reaction ImpactReference
4-IsopropoxyElectron-donatingModerateEnhanced nucleophilicity
4-TrifluoromethylElectron-withdrawingLowIncreased ring strain
4-MethoxymethylNeutralHighStabilized intermediates

Q. What biological targets are hypothesized for this compound, and how are binding mechanisms validated?

  • Targets : Preliminary studies suggest interactions with:

  • GPCRs : Azetidine’s conformation mimics endogenous amines, enabling binding to adrenergic receptors .
  • Enzymes : The isopropoxy group may inhibit cytochrome P450 isoforms (e.g., CYP3A4) via hydrophobic interactions .
    • Validation :
  • Docking Simulations : Molecular dynamics predict binding poses with ΔG < −8 kcal/mol .
  • Kinetic Assays : IC₅₀ values (e.g., 10–50 µM) derived from fluorogenic substrate competition .

Q. How can contradictions in substituent effect studies (e.g., isopropoxy vs. trifluoromethyl) be reconciled?

  • Case Analysis :

  • Contradiction : Isopropoxy enhances nucleophilicity in SN2 reactions, while trifluoromethyl reduces it .
  • Resolution : Steric bulk vs. electronic dominance. Trifluoromethyl’s electron withdrawal outweighs steric effects, whereas isopropoxy’s steric hindrance is mitigated by its flexible isopropyl chain .
    • Methodological Adjustments : Use Hammett plots to quantify electronic contributions and X-ray crystallography to assess steric parameters .

Data Contradictions and Resolution

  • Example : Conflicting reports on azetidine ring stability under acidic conditions.
    • Evidence : reports azetidine decomposition at pH < 3, while notes stability at pH 4.6.
    • Resolution : Buffering with sodium acetate (pH 4.6–5.0) prevents ring-opening, whereas stronger acids (pH < 3) protonate the nitrogen, inducing strain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.